molecular formula C20H20FN3O2 B5823425 N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5823425
M. Wt: 353.4 g/mol
InChI Key: KHRQEEVGUWUKEL-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed that this compound inhibits the activity of specific enzymes and proteins that are involved in cancer growth and inflammation. Additionally, this compound has been found to bind to specific receptors in tissues and organs, leading to its potential use as an imaging agent.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to accumulate in specific tissues and organs, making it a potential imaging agent. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several advantages and limitations for lab experiments. One advantage of this compound is its potential use as an anticancer and anti-inflammatory agent, making it a valuable tool for studying cancer and inflammation. Additionally, this compound has potential use as an imaging agent, making it a valuable tool for studying specific tissues and organs. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One direction is to further study the mechanism of action of this compound, in order to fully understand how it inhibits cancer growth and reduces inflammation. Another direction is to study the potential use of this compound as an imaging agent in humans, in order to better understand its potential clinical applications. Additionally, further research is needed to understand the potential limitations of this compound, and to develop new methods for working with it in lab experiments.

Synthesis Methods

The synthesis of N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of tert-butyl 4-fluorobenzoate with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The product obtained is then treated with an acid to yield the final product. This synthesis method is efficient and yields a high purity product.

Scientific Research Applications

N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied in scientific research due to its potential applications in various fields. This compound has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, this compound has been studied as a potential imaging agent, as it has been found to accumulate in specific tissues and organs.

properties

IUPAC Name

N-tert-butyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-20(2,3)24(19(25)15-9-11-16(21)12-10-15)13-17-22-18(23-26-17)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRQEEVGUWUKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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